

# In Vitro Applications of Peptide pHCT74 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Peptide 74 |           |
| Cat. No.:            | B1679558   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of the peptide pHCT74 in cancer research, with a focus on its role as a targeting agent for colorectal cancer cells. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its therapeutic potential.

## Introduction

Peptide pHCT74 is a novel targeting peptide identified through in vitro biopanning of a phage-displayed peptide library against human colorectal carcinoma cells. It has been shown to specifically bind to α-enolase (ENO1), a glycolytic enzyme that is overexpressed on the surface of various cancer cells, including colorectal cancer.[1][2][3] This unique characteristic makes pHCT74 a promising candidate for targeted drug delivery systems, enhancing the therapeutic efficacy of anti-cancer agents while potentially reducing off-target side effects.

### **Mechanism of Action**

In the context of cancer,  $\alpha$ -enolase is considered a "moonlighting" protein. While its canonical role is in the cytoplasm as a key enzyme in glycolysis, it is also translocated to the cell surface where it can act as a plasminogen receptor.[4][5] The binding of plasminogen and its



subsequent activation to plasmin on the cell surface facilitates the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.

The peptide pHCT74 specifically recognizes and binds to this surface-expressed  $\alpha$ -enolase. This interaction can be leveraged to:

- Deliver cytotoxic drugs directly to cancer cells: By conjugating pHCT74 to drug-loaded nanoparticles or liposomes, the therapeutic payload can be concentrated at the tumor site, increasing its efficacy.
- Inhibit cancer cell migration and invasion: By blocking the plasminogen-binding function of α-enolase, pHCT74 may interfere with the metastatic cascade.
- Serve as a diagnostic tool: Labeled pHCT74 could potentially be used for the imaging and detection of α-enolase-expressing tumors.

# **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the efficacy of pHCT74-conjugated therapies from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of pHCT74-Conjugated Liposomal Doxorubicin (pHCT74-LD)

| Cell Line           | Treatment                     | IC50 (μM)        | Fold Improvement |
|---------------------|-------------------------------|------------------|------------------|
| HCT116 (colorectal) | Liposomal<br>Doxorubicin (LD) | ~2.0 (estimated) | -                |
| HCT116 (colorectal) | pHCT74-LD                     | ~1.0 (estimated) | ~2.0[2]          |

Note: Exact IC50 values were not publicly available and are estimated based on reported twofold improvement.

Table 2: In Vivo Antitumor Efficacy of pHCT74-Targeted Liposomal Drugs



| Tumor Model      | Treatment                  | Tumor Growth Inhibition (%) |
|------------------|----------------------------|-----------------------------|
| HCT116 Xenograft | Liposomal Doxorubicin (LD) | 65.8                        |
| HCT116 Xenograft | pHCT74-LD                  | 80.1[2]                     |

# **Signaling Pathways and Experimental Workflows**

// Edges "pHCT74" -> "ENO1" [label="Binding", color="#202124", fontcolor="#202124"]; "Plasminogen" -> "ENO1" [label="Binding", color="#202124", fontcolor="#202124"]; "ENO1" -> "Plasmin" [label="Activation", color="#202124", fontcolor="#202124"]; "Plasmin" -> "ECM" [label="Degradation", color="#202124", fontcolor="#202124"]; "ECM" -> "Degraded\_ECM" [style=dashed, arrowhead=open, color="#202124"]; "Degraded\_ECM" -> "Metastasis" [label="Promotes\nInvasion &\nMetastasis", color="#EA4335", fontcolor="#202124"]; "pHCT74" -> "Endocytosis" [label="Triggers", color="#202124", fontcolor="#202124"]; "Endocytosis" -> "Drug\_Release"; "Drug\_Release" -> "Apoptosis"; } end\_dot Caption: Mechanism of action of pHCT74 in targeted cancer therapy.

// Nodes "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFF", label="Start:\nSynthesize & Purify\npHCT74 Peptide"]; "Binding\_Assay" [style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Binding Affinity Assay\n(ELISA / Flow Cytometry)"]; "Cell\_Culture" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Culture Cancer Cells\n(e.g., HCT116)"]; "Conjugation" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Conjugate pHCT74 to\nLiposomes/Nanoparticles"]; "Cytotoxicity\_Assay" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="In Vitro Cytotoxicity Assay\n(MTT / LDH Assay)"]; "Internalization" [style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Internalization Study\n(Confocal Microscopy)"]; "Data\_Analysis" [shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Data Analysis & Interpretation"]; "End" [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", label="End"];

// Edges "Start" -> "Cell\_Culture" [color="#202124"]; "Start" -> "Conjugation" [color="#202124"]; "Cell\_Culture" -> "Binding\_Assay" [color="#202124"]; "Conjugation" -> "Cytotoxicity\_Assay" [color="#202124"]; "Cell\_Culture" -> "Cytotoxicity\_Assay" [color="#202124"]; "Conjugation" -> "Internalization" [color="#202124"]; "Cell\_Culture" -> "Internalization" [color="#202124"];



"Binding\_Assay" -> "Data\_Analysis" [color="#202124"]; "Cytotoxicity\_Assay" -> "Data\_Analysis" [color="#202124"]; "Internalization" -> "Data\_Analysis" [color="#202124"]; "Data\_Analysis" -> "End" [color="#202124"]; } end\_dot Caption: General experimental workflow for in vitro evaluation of pHCT74.

# **Experimental Protocols**

# Protocol 1: Evaluation of pHCT74 Binding to Cancer Cells via Flow Cytometry

Objective: To quantitatively assess the binding of pHCT74 to the surface of cancer cells that express  $\alpha$ -enolase.

#### Materials:

- HCT116 (or other α-enolase-positive) cancer cells
- Biotinylated pHCT74 peptide
- Control peptide (non-binding)
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Streptavidin-FITC conjugate
- Flow cytometer

#### Procedure:

- Cell Preparation: Harvest HCT116 cells and wash twice with cold PBS. Resuspend the cells in blocking buffer (PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
- Incubation with Peptide: Aliquot 100 μL of the cell suspension into flow cytometry tubes. Add varying concentrations of biotinylated pHCT74 (e.g., 0, 1, 5, 10, 20 μM) to the respective tubes. Include a tube with a high concentration of a biotinylated control peptide.



- Incubation: Incubate the tubes for 1 hour at 4°C on a shaker.
- Washing: Wash the cells three times with cold blocking buffer to remove unbound peptide.
- Staining: Resuspend the cell pellets in 100 μL of blocking buffer containing a 1:1000 dilution of Streptavidin-FITC conjugate.
- Secondary Incubation: Incubate for 30 minutes at 4°C in the dark.
- Final Wash: Wash the cells twice with cold PBS.
- Analysis: Resuspend the final cell pellet in 500 μL of PBS and analyze using a flow cytometer, measuring the fluorescence intensity in the FITC channel.

# **Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)**

Objective: To determine the cytotoxic effect of pHCT74-conjugated drug delivery systems on cancer cells.

#### Materials:

- HCT116 cells
- pHCT74-conjugated liposomal doxorubicin (pHCT74-LD)
- Non-conjugated liposomal doxorubicin (LD)
- Free doxorubicin
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Microplate reader



#### Procedure:

- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100
  μL of complete medium. Allow cells to adhere overnight.
- Treatment: Prepare serial dilutions of pHCT74-LD, LD, and free doxorubicin. Remove the old medium from the wells and add 100 μL of the different drug preparations. Include untreated cells as a control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
- MTT Addition: Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot
  the viability against the drug concentration to determine the IC50 value for each treatment.

# Protocol 3: Cellular Internalization Study via Confocal Microscopy

Objective: To visualize the internalization of pHCT74-conjugated nanoparticles into cancer cells.

#### Materials:

- HCT116 cells
- pHCT74 conjugated to fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye like Rhodamine B)
- · Glass-bottom dishes or chamber slides
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining



- Paraformaldehyde (PFA)
- Confocal microscope

#### Procedure:

- Cell Seeding: Seed HCT116 cells on glass-bottom dishes and allow them to grow to 50-70% confluency.
- Treatment: Treat the cells with the fluorescently labeled pHCT74-nanoparticles at a predetermined concentration for various time points (e.g., 30 min, 1h, 2h, 4h).
- Washing: After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
- Imaging: Wash the cells again with PBS and mount with an appropriate mounting medium.
   Visualize the cells using a confocal microscope. The fluorescent signal from the nanoparticles will indicate their subcellular localization.

# Conclusion

The peptide pHCT74 represents a significant advancement in the targeted therapy of colorectal and potentially other cancers that overexpress surface  $\alpha$ -enolase. Its high specificity allows for the development of drug delivery systems that can enhance therapeutic efficacy and minimize systemic toxicity. The protocols outlined above provide a framework for the in vitro characterization of pHCT74 and its conjugates, paving the way for further preclinical and clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. α-Enolase-binding peptide enhances drug delivery efficiency and therapeutic efficacy against colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Enolase: Emerging Tumor-Associated Antigen, Cancer Biomarker, and Oncotherapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Applications of Peptide pHCT74 in Cancer Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679558#in-vitro-applications-of-peptide-74-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com